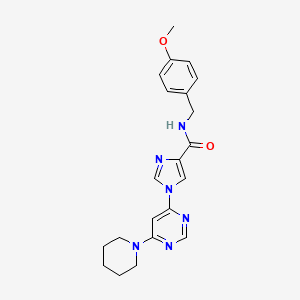

N~4~-(4-methoxybenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~4~-(4-methoxybenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, also known as compound X, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Organic Synthesis

Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlight the importance of imidazole derivatives, such as N4-(4-methoxybenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, in organic synthesis. These recyclable protocols utilize imidazoles among other amines, demonstrating their potential in commercial exploitation and organic synthesis advancements (Kantam et al., 2013).

Antioxidant Activity Analysis

Analytical methods used in determining antioxidant activity provide critical insights into evaluating compounds like N4-(4-methoxybenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide for their antioxidant capabilities. Various assays based on electron transfer and hydrogen atom transfer are employed to assess the antioxidant capacity of complex samples, which could include derivatives of imidazole compounds (Munteanu & Apetrei, 2021).

Environmental Remediation

In the context of environmental remediation, imidazole derivatives find applications in the treatment of organic pollutants. The enzymatic approach, utilizing oxidoreductive enzymes in the presence of redox mediators, showcases the potential of imidazole derivatives in enhancing the efficiency of degrading recalcitrant compounds present in industrial wastewater (Husain & Husain, 2007).

Drug Development and Medicinal Chemistry

The diversity of heterocyclic N-oxide molecules, including imidazole derivatives, underlines their significance in drug development and medicinal applications. These compounds exhibit a wide range of biological activities, such as anticancer, antibacterial, and anti-inflammatory properties, making them valuable in the design of new pharmaceuticals (Li et al., 2019).

Wirkmechanismus

Target of action

The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical pathways

Without specific information on the compound’s targets, it’s hard to say which biochemical pathways it might affect. Given the wide range of activities reported for imidazole derivatives, it’s likely that multiple pathways could be involved .

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-29-17-7-5-16(6-8-17)12-22-21(28)18-13-27(15-25-18)20-11-19(23-14-24-20)26-9-3-2-4-10-26/h5-8,11,13-15H,2-4,9-10,12H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGESVWVISBEPLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B2591965.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2591968.png)

![4-(3-ethylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2591972.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2591975.png)

![(1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2591977.png)

![8-fluoro-2-(2-fluorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2591979.png)

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2591982.png)

![N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]-4-methylbenzamide](/img/structure/B2591984.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2591985.png)

amino}-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2591986.png)